molecular formula C4H6BrClN2S B159858 2-Amino-5-bromo-4-methylthiazole hydrochloride CAS No. 133692-16-7

2-Amino-5-bromo-4-methylthiazole hydrochloride

Cat. No.: B159858
CAS No.: 133692-16-7
M. Wt: 229.53 g/mol
InChI Key: OTWSIBXEPMKIFH-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylthiazole hydrochloride is a chemical compound with the molecular formula C4H5BrN2S · HCl and a molecular weight of 229.53 g/mol . This compound is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methylthiazole hydrochloride typically involves the bromination of 4-methylthiazole followed by amination. The general synthetic route can be summarized as follows:

    Bromination: 4-Methylthiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-4-methylthiazole.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position, forming 2-Amino-5-bromo-4-methylthiazole.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methylthiazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole compounds with altered ring structures.

Scientific Research Applications

2-Amino-5-bromo-4-methylthiazole hydrochloride is widely used in scientific research due to its versatile reactivity and structural properties. Some key applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-methylthiazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in binding interactions and reactivity, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole hydrochloride
  • 2-Amino-5-acetyl-4-methylthiazole hydrochloride
  • Methyl 2-amino-5-methylthiazole-4-carboxylate
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate

Uniqueness

2-Amino-5-bromo-4-methylthiazole hydrochloride is unique due to the presence of both bromine and amino groups on the thiazole ring, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceutical agents.

Properties

IUPAC Name

5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSIBXEPMKIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596831
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133692-16-7
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methylthiazole hydrochloride (3.0 g) in acetic acid (20 ml) was added once N-bromosuccinimide (4.0 g) at room temperature with stirring. The mixture was stirred at room temperature for 1.5 hours and the reaction mixture was poured into isopropyl ether under ice cooling. The precipitates were collected by filtration, washed with ethyl ether and dried in vacuo to give 2-amino-5-bromo-4-methylthiazole hydrochloride (4.1 g, yield: 89.1%).
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3 g
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4 g
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20 mL
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0 (± 1) mol
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